molecular formula C10H11BrO B084759 Phenyl 2-bromo-2-propyl ketone CAS No. 10409-54-8

Phenyl 2-bromo-2-propyl ketone

Cat. No.: B084759
CAS No.: 10409-54-8
M. Wt: 227.1 g/mol
InChI Key: QMOSZSHTSOWPRX-UHFFFAOYSA-N
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Description

Phenyl 2-bromo-2-propyl ketone is a useful research compound. Its molecular formula is C10H11BrO and its molecular weight is 227.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

2-Bromo-2-methylpropiophenone, also known as Phenyl 2-bromo-2-propyl ketone, 2-Bromoisobutyrophenone, 2-bromo-2-methyl-1-phenylpropan-1-one, or α-Bromoisobutyrophenone, is primarily used as a precursor in the synthesis of mephedrone . Mephedrone is a β-ketoamphetamine that falls under the category of synthetic cathinones . These synthetic cathinones are known to elicit stimulation of the central nervous system, resulting in psychoactive effects and the occurrence of hallucinations .

Mode of Action

The compound’s mode of action is primarily through its role as a precursor in the synthesis of mephedrone . The most common synthesis method involves the reaction between 2-bromo-4′-methylpropiophenone and methylamine . This results in the conversion of the ketone into a corresponding alcohol, with the introduction of a new hydrogen atom .

Biochemical Pathways

The biochemical pathways affected by 2-Bromo-2-methylpropiophenone are those involved in the synthesis of mephedrone . As a precursor, it plays a crucial role in the production of mephedrone, a synthetic cathinone known for its psychoactive effects .

Pharmacokinetics

It is known that the compound demonstrates solubility in water and other polar solvents, facilitating its dissolution for various applications .

Result of Action

The result of the action of 2-Bromo-2-methylpropiophenone is the production of mephedrone . Mephedrone is known to induce hallucinations and stimulate the mind, making it prone to misuse . It can lead to a range of side effects, such as dilated pupils, poor concentration, short-term memory loss, illusion, delusions, and erratic behavior .

Action Environment

The action environment of 2-Bromo-2-methylpropiophenone is primarily in the laboratory setting, where it is used as a precursor in the synthesis of mephedrone . Environmental factors such as temperature, pH, and solvent choice can influence the compound’s action, efficacy, and stability .

Properties

IUPAC Name

2-bromo-2-methyl-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-10(2,11)9(12)8-6-4-3-5-7-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOSZSHTSOWPRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)C1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40146274
Record name Phenyl 2-bromo-2-propyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40146274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10409-54-8
Record name 2-Bromoisobutyrophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10409-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyl 2-bromo-2-propyl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010409548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenyl 2-bromo-2-propyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40146274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyl 2-bromo-2-propyl ketone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.787
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENYL 2-BROMO-2-PROPYL KETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85F2QK25CN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Q & A

Q1: What computational chemistry studies have been conducted on 2-bromo-2-methyl-1-phenylpropan-1-one?

A1: One study employed computational methods to analyze the quantum chemical properties of 2-bromo-2-methyl-1-phenylpropan-1-one. [] While the specific details of the calculations were not provided in the abstract, this highlights the use of computational chemistry in understanding the molecule's electronic structure and reactivity.

Q2: How does the structure of 2-bromo-2-methyl-1-phenylpropan-1-one influence its reactivity?

A2: The presence of the bromine atom alpha to the carbonyl group in 2-bromo-2-methyl-1-phenylpropan-1-one significantly impacts its reactivity. This alpha-halo ketone structure makes it susceptible to nucleophilic substitution reactions. Research has shown that it readily reacts with triethyl phosphite, resulting in the formation of β-keto phosphonic esters. [] Further investigation into the structure-activity relationship could reveal how modifications to the molecule affect its reactivity towards different nucleophiles.

Q3: Has the solvolysis of 2-bromo-2-methyl-1-phenylpropan-1-one been investigated?

A3: Yes, a study explored the silver ion-assisted solvolysis of 2-bromo-2-methyl-1-phenylpropan-1-one. [] While the abstract doesn't detail the findings, this research suggests interest in understanding the mechanism and kinetics of the compound's reaction with solvents in the presence of silver ions.

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